2,3,4,8-Tetrachlorodibenzofuran

Vue d'ensemble

Description

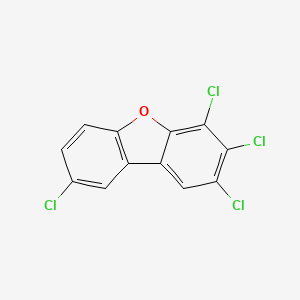

2,3,4,8-Tetrachlorodibenzofuran (TCDF) is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . TCDF is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .

Synthesis Analysis

TCDF is not produced or used commercially. It is a contaminant formed during the production of some chlorinated organic compounds, including a few herbicides . Most TCDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .

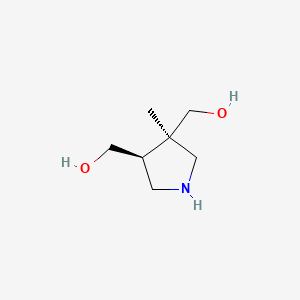

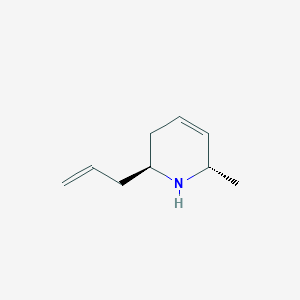

Molecular Structure Analysis

The molecular formula of TCDF is C12H4Cl4O, with an average molecular mass of 305.972 g/mol and a monoisotopic mass of 303.902 g/mol . The IUPAC name is 4,5,6,12-tetrachloro-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene .

Chemical Reactions Analysis

The reactivity of TCDF has been investigated theoretically. For the reaction of TCDF with hydrogen peroxide (H2O2), a molecular complex can be formed between TCDF and H2O2 first. Then, the nucleophilic aromatic substitution of TCDF by H2O2 occurs in the presence of water molecules to form an intermediate containing an O−O bond .

Physical And Chemical Properties Analysis

TCDF is a small molecule that belongs to the class of organic compounds known as polychlorinated dibenzofurans . These are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety .

Applications De Recherche Scientifique

Bioavailability and Environmental Fate

- Long-term Environmental Fate: A study by Currie et al. (2000) examined the long-term fate and bioavailability of sediment-associated 2,3,7,8-tetrachlorodibenzofuran (TCDF) in a small oligotrophic lake. They found that TCDF was rapidly redistributed to bottom sediments, with its concentration in water and sediment showing significant variation over time. This study highlights the persistent nature and redistribution patterns of TCDF in aquatic environments (Currie et al., 2000).

Health and Toxicological Effects

- Liver Disease Association: Peihong Yuan et al. (2019) investigated the effects of TCDF exposure on liver health in mice. They discovered that TCDF exposure led to hepatic steatosis, a form of non-alcoholic fatty liver disease, by inducing lipogenesis and disrupting cellular integrity. This research provides insights into the toxicological impacts of TCDF on liver health (Peihong Yuan et al., 2019).

- Cancer Research: Studies on the carcinogenic properties of TCDF and related compounds have been extensive. For instance, Walker et al. (2004) conducted a study on the carcinogenicity of a mixture including TCDF, finding that the combined effects of these compounds can be predicted using a dose-additive model. This research supports the use of toxic equivalency factors in dioxin cancer risk assessments (Walker et al., 2004).

Chemical Reactions and Transformation

- Reactivity with Hydrogen Peroxide: Bai et al. (2019) explored the reactivity of TCDF with hydrogen peroxide, providing insights into how TCDF-like pollutants undergo transformation in the environment. This study enhances our understanding of TCDF's chemical behavior and its potential degradation pathways (Bai et al., 2019).

- Atmospheric Degradation Mechanism: Zhang et al. (2012) studied the OH-initiated atmospheric degradation of TCDF. Their findings suggest that the degradation of TCDF in the atmosphere is facilitated by the presence of OH radicals, with water acting as a source for these radicals. This research provides a better understanding of the atmospheric fate of TCDF (Zhang et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 2,3,4,8-Tetrachlorodibenzofuran (TCDF) is the aryl hydrocarbon receptor (AhR) . This receptor is a transcription factor involved in the expression of genes . The liver is the main target of TCDF, leading to induced hepatic lipogenesis .

Biochemical Pathways

The interaction of TCDF with the AhR affects several biochemical pathways. One of the most well-studied responses to these compounds is the induction of activity of the microsomal monooxygenase, aryl hydrocarbon hydroxylase (AHH) . The induction of AHH activity by TCDF is mediated through their stereospecific, reversible binding to a cytosol protein, the induction receptor .

Pharmacokinetics

The pharmacokinetics of TCDF involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that the half-life of TCDF is approximately 2 days . This relatively short half-life means that steady-state levels of TCDF are reached within a few weeks . The pharmacokinetics of TCDF plays a significant role in determining its in vivo potency .

Result of Action

The action of TCDF leads to a variety of molecular and cellular effects. It is known to be highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones .

Safety and Hazards

TCDF is highly toxic and can cause various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . Studies of humans exposed to TCDF-contaminated materials suggest that TCDF is the cause of observed chloracne, metabolic disorders (porphyria), and other systemic problems .

Propriétés

IUPAC Name |

2,3,4,8-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-2-9-6(3-5)7-4-8(14)10(15)11(16)12(7)17-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKXRERKNIJJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232545 | |

| Record name | 2,3,4,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83704-32-9 | |

| Record name | 2,3,4,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YIF7JI7VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3024221.png)

![9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B3024224.png)

![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024236.png)

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024237.png)